Triflusulfuron

描述

Triflusulfuron is a selective post-emergence herbicide belonging to the sulfonylurea class. It is primarily used to control a wide range of annual and perennial broad-leaved weeds in crops such as sugar beet, fodder beet, and mangolds . The compound works by inhibiting the enzyme acetolactate synthase, which is crucial for the synthesis of branched-chain amino acids in plants .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of triflusulfuron involves several steps. Initially, sodium cyanate, 2-(chlorosulfonyl)-3-methyl toluate, and a mixed solvent (acetonitrile and propionitrile) are added to a reaction unit. The mixture is stirred and a catalyst is added, maintaining the temperature between 5°C and 40°C for 3-7 hours. Subsequently, 2-amino-4-dimethylamino-6-trifluoroethoxyl-1,3,5-triazine is added, and the reaction continues for 1-2 hours .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The use of mixed solvents and catalysts ensures high yield and purity of the final product while minimizing environmental impact .

化学反应分析

Photodegradation Pathways

Triflusulfuron undergoes significant photochemical degradation under UV light (λ > 290 nm) in aqueous solutions. Key findings include:

-

Primary degradation routes : Cleavage/contraction of the sulfonylurea bridge with sulfur dioxide (SO₂) elimination, increasing solution acidity .

-

Identified photoproducts : Nine intermediates detected via LC/MS and LC/MS/MS analysis, including:

Hydrolysis and pH-Dependent Stability

Hydrolysis rates vary significantly with pH:

-

Acidic conditions (pH 5) : Slow degradation (half-life >30 days) .

-

Alkaline conditions (pH 9) : Rapid hydrolysis (half-life <1 day) due to sulfonylurea bridge instability .

| pH | Half-Life (Days) | Major Degradation Products |

|---|---|---|

| 5 | >30 | Triazine amine derivatives |

| 7 | 7–10 | Sulfonic acid intermediates |

| 9 | <1 | Benzoic acid analogs |

| Data compiled from EPA assessments (2012, 2024) |

Oxidation

Reduction

-

Key reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄) .

-

Products : Amine derivatives via reduction of sulfonylurea and triazine groups .

Substitution Reactions

-

Nucleophilic substitution : Occurs at the triazine ring’s dimethylamino group, forming analogs with altered herbicidal activity .

-

Electrophilic substitution : Limited due to electron-withdrawing trifluoroethoxy group .

Environmental Degradation

This compound-methyl degrades in soil and water via:

-

Microbial metabolism : Produces N-desmethyl triazine amine and bis-desmethyl triazine amine .

-

Hydrolytic pathways : Dominant in alkaline aquatic environments .

| Medium | Half-Life | Primary Pathway |

|---|---|---|

| Soil | 7–14 days | Microbial action |

| Water | 1–7 days | pH-dependent hydrolysis |

| EFSA peer review data (2024) |

Thermal Decomposition

At temperatures >150°C, this compound-methyl undergoes:

-

Sulfonylurea bridge breakdown : Releases isocyanates and SO₂ .

-

Triazine ring degradation : Forms cyanuric acid derivatives .

Reaction Mechanism Insights

Computational studies using the united reaction valley approach (URVA) highlight:

科学研究应用

Agricultural Applications

Triflusulfuron-methyl is predominantly applied in:

- Sugar Beet Cultivation : It is widely used to manage weed populations that threaten sugar beet yields. The herbicide is effective against a range of broadleaf weeds, enhancing sugar beet growth and productivity .

- Chicory and Other Root Crops : The herbicide has also been evaluated for use on chicory and other root crops like fodder and red beets, where it demonstrates similar efficacy in controlling competitive weeds .

Table 1: Application Rates and Efficacy

| Crop | Application Rate (kg/ha) | Target Weeds | Efficacy (%) |

|---|---|---|---|

| Sugar Beet | 0.078 | Broadleaf weeds | 85-95 |

| Chicory | 0.078 | Various broadleaf species | 80-90 |

| Fodder Beet | 0.078 | Common annual weeds | 75-85 |

Environmental Impact and Safety Assessments

The environmental risk assessments conducted by regulatory bodies such as the European Food Safety Authority (EFSA) indicate that this compound-methyl poses a low risk to non-target organisms when used according to recommended practices. However, concerns regarding its potential carcinogenic effects have been noted, particularly in long-term studies involving mammals .

Case Study: Risk Assessment Findings

A comprehensive peer review highlighted several key findings:

- Developmental Toxicity : Increased incidences of abortions and decreased fetal weights were observed in rabbits exposed to this compound-methyl, indicating potential risks during critical developmental stages .

- Carcinogenic Potential : The compound has been classified as a Group C possible human carcinogen based on evidence from rodent studies showing interstitial cell tumors in male rats .

Regulatory Status and Market Availability

This compound-methyl is marketed under various brand names, including UpBeet. Its registration status varies by region, with specific guidelines governing its application rates and safety measures to minimize human exposure through diet or environmental pathways .

作用机制

Triflusulfuron exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is essential for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. By inhibiting ALS, this compound disrupts protein synthesis and cell division in susceptible plants, leading to their death .

相似化合物的比较

Triflusulfuron is part of the sulfonylurea herbicide family, which includes compounds like:

- Metsulfuron-methyl

- Chlorsulfuron

- Prosulfuron

- Halosulfuron-methyl

Uniqueness: this compound is unique due to its specific molecular structure, which includes a trifluoroethoxy group and a dimethylamino group. These structural features contribute to its high selectivity and potency as a herbicide .

生物活性

Triflusulfuron-methyl, a member of the sulfonylurea class of herbicides, is primarily utilized for weed control in various agricultural settings, particularly in sugar beet cultivation. This article explores its biological activity, including its mechanisms of action, toxicological effects, environmental impact, and relevant case studies.

This compound-methyl functions by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition disrupts protein synthesis and ultimately leads to plant death. The herbicide is particularly effective against broadleaf weeds and certain grass species, making it a valuable tool in integrated weed management strategies.

Mammalian Toxicity

This compound-methyl exhibits low oral toxicity in mammals; however, it has been associated with various adverse effects:

- Acute Toxicity : The LD50 values indicate that it is relatively safe, with values greater than 5000 mg/kg for oral exposure in rats .

- Chronic Effects : Long-term studies have shown decreased body weight and alterations in hematological parameters. In beagle dogs, chronic exposure led to increased liver weights and histopathological changes without evidence of tumors .

- Carcinogenic Potential : this compound-methyl is classified as a possible human carcinogen based on evidence from animal studies showing an increased incidence of interstitial cell tumors in male rats .

Persistence and Degradation

This compound-methyl is moderately soluble in water and has a low volatility. Its persistence varies significantly depending on environmental conditions:

- Soil Persistence : Field studies indicate a degradation half-life (DT50) ranging from 3.7 to 20.6 days under normal conditions .

- Water Persistence : It may persist longer in aquatic environments compared to soil, raising concerns about its impact on non-target aquatic organisms .

Ecotoxicity

The herbicide shows high toxicity to aquatic plants but moderate to low toxicity to other species:

- Aquatic Toxicity : Significant adverse effects have been documented for various aquatic organisms, necessitating careful management to mitigate risks .

- Soil Microbial Activity : The biological activity of this compound can be influenced by soil microbial communities, which may degrade the active ingredient over time .

Farm Scale Evaluations (FSE)

A series of Farm Scale Evaluations conducted in the UK assessed the environmental impact of genetically modified herbicide-tolerant (GMHT) crops compared to conventional crops treated with this compound-methyl. Key findings include:

- Weed Management Efficacy : GMHT crops showed different weed response dynamics compared to conventional crops treated with this compound, highlighting the importance of herbicide choice in integrated pest management strategies .

- Impact on Biodiversity : The evaluations indicated that herbicide applications influenced biodiversity within crop systems, with implications for both weed populations and non-target species .

Risk Assessment Studies

The European Food Safety Authority (EFSA) conducted comprehensive risk assessments on this compound-methyl:

- Assessment Outcomes : The peer-reviewed assessments concluded that while this compound-methyl is effective for controlling specific weeds, its use must be managed carefully due to potential risks to human health and the environment .

- Regulatory Recommendations : Recommendations included monitoring for residues in food products and environmental matrices to ensure compliance with safety standards .

Summary Table of Key Findings

| Aspect | Findings |

|---|---|

| Mechanism of Action | ALS inhibitor leading to disrupted protein synthesis |

| Acute Toxicity | LD50 > 5000 mg/kg (oral) |

| Chronic Effects | Weight loss, altered hematology |

| Carcinogenic Potential | Possible human carcinogen |

| Soil Persistence | DT50: 3.7 - 20.6 days |

| Aquatic Toxicity | High toxicity to aquatic plants |

| Case Study Insights | Variability in weed management efficacy |

属性

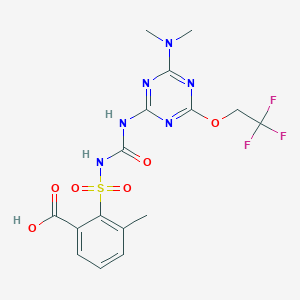

IUPAC Name |

2-[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N6O6S/c1-8-5-4-6-9(11(26)27)10(8)32(29,30)24-14(28)21-12-20-13(25(2)3)23-15(22-12)31-7-16(17,18)19/h4-6H,7H2,1-3H3,(H,26,27)(H2,20,21,22,23,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTQJCBOGPBERP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)S(=O)(=O)NC(=O)NC2=NC(=NC(=N2)OCC(F)(F)F)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159614 | |

| Record name | Triflusulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135990-29-3 | |

| Record name | Triflusulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135990293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triflusulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIFLUSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/019NSK845Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。